2-Nitro-5-(phenylthio)aniline
Overview
Description
2-Nitro-5-(phenylthio)aniline is an organic compound with the molecular formula C12H10N2O2S. It is characterized by the presence of a nitro group (-NO2) and a phenylthio group (-SPh) attached to an aniline ring. This compound is known for its applications as a synthetic intermediate in various chemical processes.
Mechanism of Action
Target of Action
It is known to be a useful synthetic intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability when administered in suitable formulations.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-5-(phenylthio)aniline can be synthesized through the reaction of 5-chloro-2-nitroaniline with thiophenol. The reaction typically involves the following steps:
Formation of Sodium Thiophenolate: Thiophenol is converted into sodium thiophenolate using an oily emulsion of sodium hydride in dimethylformamide.
Reaction with 5-Chloro-2-Nitroaniline: The sodium thiophenolate is then reacted with 5-chloro-2-nitroaniline to form the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction conditions are optimized to achieve higher yields and purity. The product is typically purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(phenylthio)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are often used.
Major Products
Reduction: The major product of the reduction reaction is 2-amino-5-(phenylthio)aniline.
Substitution: Depending on the nucleophile used, various substituted anilines can be formed.
Scientific Research Applications
2-Nitro-5-(phenylthio)aniline is a valuable intermediate in the synthesis of various biologically active compounds. It has been used in the preparation of:
Herbicides: It serves as an intermediate in the synthesis of herbicidal compounds.
Anthelmintics: It is used to synthesize compounds with anthelmintic properties, which are effective against parasitic worms.
Growth-Promoting Agents: It is involved in the production of agents that promote growth in domestic and working animals.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Lacks the phenylthio group, making it less versatile in certain synthetic applications.
5-Phenylthio-2-nitroaniline: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-Nitro-5-(phenylthio)aniline is unique due to the presence of both nitro and phenylthio groups, which confer distinct reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-nitro-5-phenylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGJUXSVUPXOHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068458 | |
Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43156-47-4 | |
Record name | 2-Nitro-5-(phenylthio)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43156-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-5-phenylthioaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043156474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2-nitro-5-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-5-(phenylthio)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITRO-5-PHENYLTHIOANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE56M5KS9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 2-nitro-5-(phenylthio)aniline as described in the research?
A1: The research paper [] outlines a novel process for synthesizing this compound. This involves reacting 5-chloro-2-nitroaniline with a thiophenol in the presence of ammonia and a suitable solvent.
Q2: Are there alternative synthesis methods for this compound?
A2: While the provided abstract [] focuses on a specific reaction using 5-chloro-2-nitroaniline, other synthetic approaches might be possible. Exploring variations in starting materials, catalysts, or reaction conditions could lead to alternative synthesis pathways for this compound. Further research and literature review would be necessary to uncover such alternatives.
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